molecular formula C26H25N3O4 B11124850 N-(4-ethoxyphenyl)-2-{1-[(4-methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide

N-(4-ethoxyphenyl)-2-{1-[(4-methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide

Cat. No.: B11124850
M. Wt: 443.5 g/mol
InChI Key: WMIMZMYPLPIYKC-UHFFFAOYSA-N
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Description

N-(4-ETHOXYPHENYL)-2-[1-(4-METHYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoxaline core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHOXYPHENYL)-2-[1-(4-METHYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-ethoxyaniline with 4-methylbenzoyl chloride to form an intermediate, which is then reacted with 2-acetylquinoxaline under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous solvents and reagents, can be applied to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHOXYPHENYL)-2-[1-(4-METHYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-ETHOXYPHENYL)-2-[1-(4-METHYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-ETHOXYPHENYL)-2-[1-(4-METHYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The quinoxaline core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-ETHOXYPHENYL)-2-[1-(4-METHYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE shares similarities with other quinoxaline derivatives, such as:
    • 2-(4-METHYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALINE
    • N-(4-HYDROXYPHENYL)-2-[1-(4-METHYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE

Uniqueness

The uniqueness of N-(4-ETHOXYPHENYL)-2-[1-(4-METHYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE lies in its specific substitution pattern and the presence of both ethoxy and methylbenzoyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H25N3O4

Molecular Weight

443.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[1-(4-methylbenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide

InChI

InChI=1S/C26H25N3O4/c1-3-33-20-14-12-19(13-15-20)27-24(30)16-23-25(31)28-21-6-4-5-7-22(21)29(23)26(32)18-10-8-17(2)9-11-18/h4-15,23H,3,16H2,1-2H3,(H,27,30)(H,28,31)

InChI Key

WMIMZMYPLPIYKC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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